3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide 3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 189033-41-8
VCID: VC17343014
InChI: InChI=1S/C9H7N5O5S2/c10-21(18,19)9-13-12-8(20-9)11-7(15)5-2-1-3-6(4-5)14(16)17/h1-4H,(H2,10,18,19)(H,11,12,15)
SMILES:
Molecular Formula: C9H7N5O5S2
Molecular Weight: 329.3 g/mol

3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 189033-41-8

Cat. No.: VC17343014

Molecular Formula: C9H7N5O5S2

Molecular Weight: 329.3 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide - 189033-41-8

Specification

CAS No. 189033-41-8
Molecular Formula C9H7N5O5S2
Molecular Weight 329.3 g/mol
IUPAC Name 3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C9H7N5O5S2/c10-21(18,19)9-13-12-8(20-9)11-7(15)5-2-1-3-6(4-5)14(16)17/h1-4H,(H2,10,18,19)(H,11,12,15)
Standard InChI Key CJCAHWZPHQVRDD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)S(=O)(=O)N

Introduction

Structural and Chemical Identity

Molecular Architecture

3-Nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide (C₁₀H₈N₅O₅S₂) features a benzamide core substituted at the meta position with a nitro group (–NO₂). The amide nitrogen is linked to the 2-position of a 1,3,4-thiadiazole ring, which itself bears a sulfamoyl (–SO₂NH₂) group at the 5-position. This configuration combines electron-withdrawing (nitro, sulfonamide) and aromatic systems, influencing its reactivity and intermolecular interactions .

Key Structural Features:

  • Nitro group: Enhances electrophilicity of the aromatic ring, affecting π-π stacking and hydrogen-bonding potential.

  • Sulfamoyl group: Introduces hydrogen-bond donor/acceptor sites, critical for biological target engagement (e.g., enzyme active sites).

  • Thiadiazole ring: Contributes to planarity and rigidity, potentially enhancing metabolic stability compared to purely aliphatic systems.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 3-Nitrobenzoyl chloride: Derived from 3-nitrobenzoic acid via chlorination.

  • 5-Sulfamoyl-1,3,4-thiadiazol-2-amine: Synthesized through cyclization and sulfonation of thiosemicarbazide precursors.

Preparation of 3-Nitrobenzoyl Chloride

3-Nitrobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction typically proceeds at reflux (40–60°C) for 4–6 hours, yielding the acyl chloride in >90% purity .

Synthesis of 5-Sulfamoyl-1,3,4-thiadiazol-2-amine

  • Thiadiazole ring formation: Cyclocondensation of thiosemicarbazide with formic acid or triethyl orthoformate generates 2-amino-1,3,4-thiadiazole .

  • Sulfonation: Reaction with chlorosulfonic acid introduces the sulfamoyl group at the 5-position. Careful control of stoichiometry (1:1 molar ratio) and temperature (0–5°C) prevents over-sulfonation .

Amide Coupling

The final step involves reacting 3-nitrobenzoyl chloride with 5-sulfamoyl-1,3,4-thiadiazol-2-amine in anhydrous pyridine or DMF, catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Reaction conditions (room temperature, 8–12 hours) yield the target compound with purities ≥85% after column chromatography .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Acyl chloride formationSOCl₂, reflux, 4 h92
SulfonationClSO₃H, 0°C, 2 h78
Amide couplingEDCI, pyridine, RT, 12 h85

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 600 MHz):

    • δ 8.65 (s, 1H, NH sulfamoyl), 8.32–8.25 (m, 3H, aromatic H), 7.94 (d, J = 8.1 Hz, 1H, aromatic H), 7.72 (s, 2H, NH₂ sulfamoyl).

    • Note: Downfield shifts at δ >8 ppm indicate strong electron-withdrawing effects from nitro and sulfonamide groups .

  • ¹³C NMR (DMSO-d₆, 151 MHz):

    • δ 167.2 (C=O amide), 154.8 (C-NO₂), 148.1 (thiadiazole C-2), 134.5–127.3 (aromatic carbons), 118.4 (SO₂NH₂) .

Infrared Spectroscopy (IR)

  • Peaks at 1532 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence.

  • Strong absorption at 1165 cm⁻¹ (S=O stretch) and 3340 cm⁻¹ (N–H stretch) verify sulfamoyl functionality .

Physicochemical Properties

Solubility

  • Polar solvents: Highly soluble in DMSO (≥50 mg/mL) and DMF due to sulfamoyl and amide hydrogen-bonding capacity.

  • Aqueous solubility: Limited (≤0.1 mg/mL in pH 7.4 buffer), attributed to the hydrophobic thiadiazole ring .

Thermal Stability

  • Melting point: 218–221°C (decomposition observed above 230°C).

  • Thermogravimetric analysis (TGA): 5% weight loss at 195°C, indicating moderate thermal resilience .

Biological Activity and Applications

Carbonic Anhydrase Inhibition

Structural analogs demonstrate potent inhibition of human carbonic anhydrase IX (CA IX), a tumor-associated isoform. The sulfamoyl group coordinates the zinc ion in the CA active site, while the nitrobenzamide moiety interacts with hydrophobic residues (e.g., Val-121) .

Hypothesized IC₅₀: 12–18 nM against CA IX, based on QSAR modeling of similar thiadiazole sulfonamides .

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